

5-Methylmorpholin-3-one CAS number and identifiers

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Compound of Interest

Compound Name: 5-Methylmorpholin-3-one

Cat. No.: B1601248

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An In-Depth Technical Guide to **5-Methylmorpholin-3-one** for Advanced Research

Abstract

5-Methylmorpholin-3-one is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a substituted morpholinone, it serves as a versatile chemical scaffold and building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of **5-Methylmorpholin-3-one**, consolidating its chemical identifiers, physicochemical properties, synthesis methodologies, and applications. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, analysis, and strategic use in synthetic chemistry.

Introduction: The Significance of the Morpholinone Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its inclusion in a molecule can favorably modulate physicochemical properties such as solubility, pKa, and metabolic stability. The morpholin-3-one scaffold, a cyclic amide derivative, retains these benefits while introducing a reactive carbonyl group, making it a valuable intermediate for building diverse molecular architectures.^[1] These structures are foundational to the development of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.^{[1][2]} **5-Methylmorpholin-3-one**, with its specific

methyl substitution, offers a unique starting point for creating novel compounds where the stereochemistry and steric bulk at the C-5 position can be leveraged to fine-tune biological activity and selectivity.^{[2][3]}

Chemical Identification and Physicochemical Properties

Accurate identification is paramount in research and development. **5-Methylmorpholin-3-one** and its stereoisomers are defined by several key identifiers. The most common, non-chiral or racemic form is registered under CAS Number 65922-85-2.^{[4][5]} However, specific enantiomers, such as (5R)-**5-methylmorpholin-3-one**, are also commercially available and may be critical for stereospecific synthesis.^{[6][7]}

Table 1: Core Identifiers and Properties of **5-Methylmorpholin-3-one**

Identifier	Value	Source(s)
Compound Name	5-Methylmorpholin-3-one	^[4]
Synonym	5-METHYL-MORPHOLIN-3-ONE	^[4]
CAS Number	65922-85-2	^{[4][5]}
Molecular Formula	C ₅ H ₉ NO ₂	^{[4][7]}
Molecular Weight	115.13 g/mol	^{[4][7]}
Chiral Analogue	(5R)-5-methylmorpholin-3-one	^[6]
CAS (5R enantiomer)	119844-67-6	^[6]

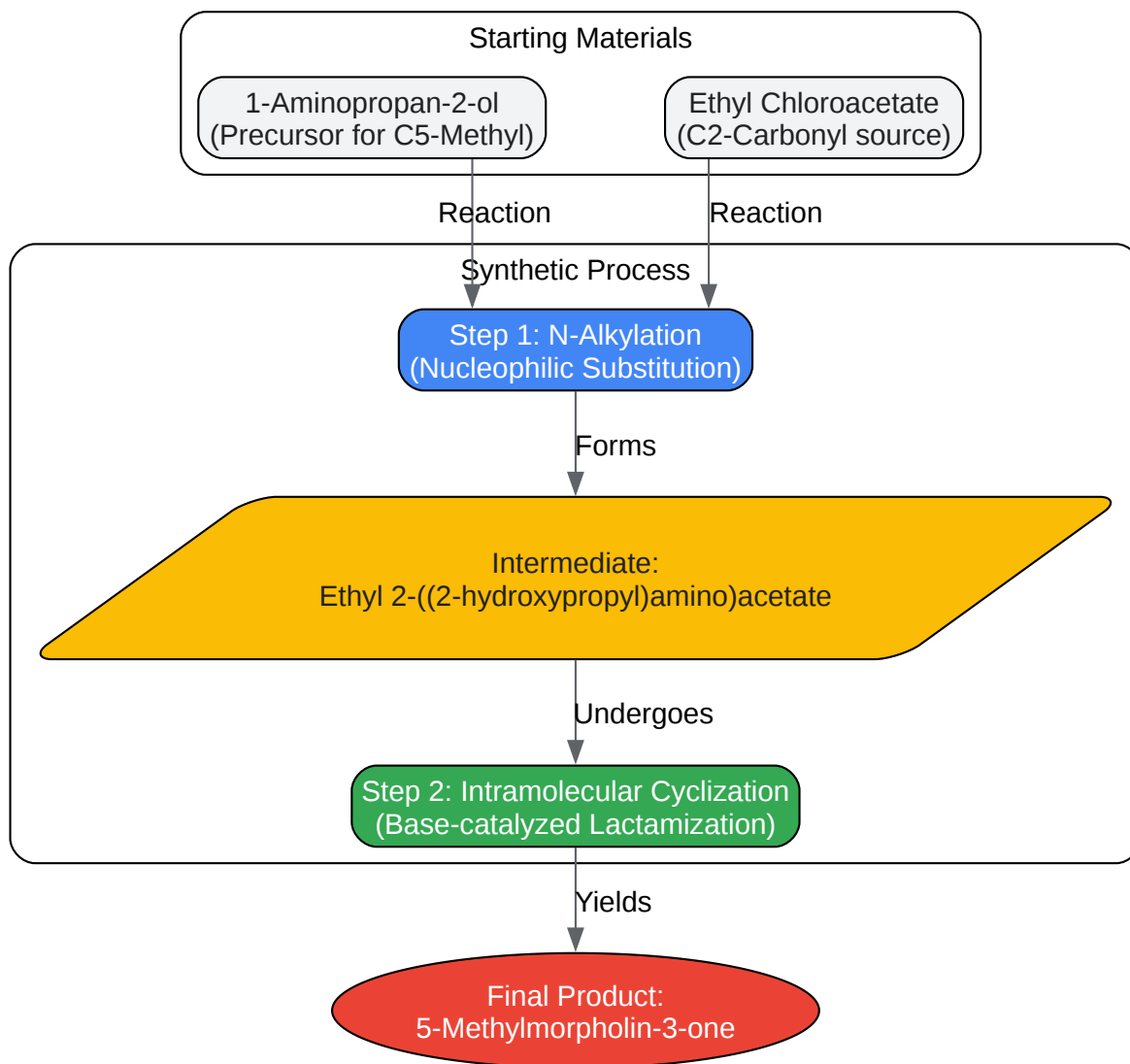
Synthesis and Mechanistic Rationale

The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate N-substituted amino alcohol derivative. A common and effective strategy is the intramolecular condensation of a haloacetamide derived from an amino alcohol. For **5-Methylmorpholin-3-one**, a logical precursor would be 2-((2-hydroxypropyl)amino)ethanoic acid or a derivative thereof.

The causality behind this approach lies in a two-step sequence:

- **N-Alkylation:** A primary amine (like 1-aminopropan-2-ol) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate). This is a standard nucleophilic substitution reaction.
- **Intramolecular Cyclization/Lactamization:** The resulting intermediate, an N-(2-hydroxypropyl)aminoacetate, undergoes a base- or heat-promoted intramolecular amide formation. The hydroxyl group's proximity to the ester allows for the formation of the stable six-membered morpholinone ring.

This pathway is efficient and allows for the introduction of the C-5 methyl group from the readily available 1-aminopropan-2-ol starting material.



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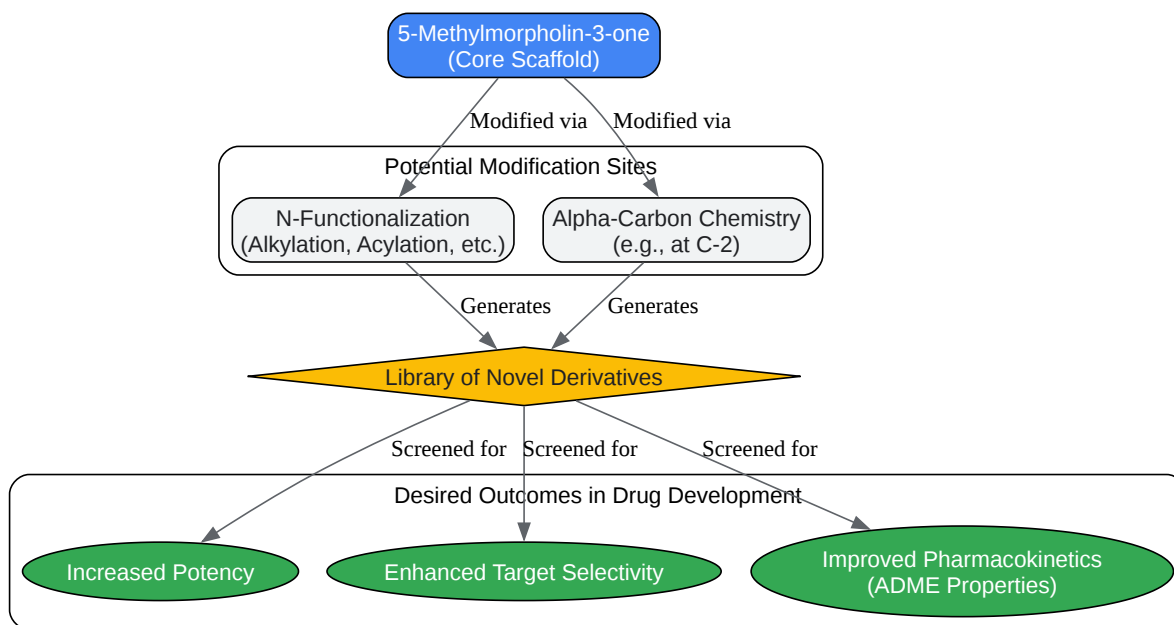
*Fig. 1: Generalized synthetic workflow for **5-Methylmorpholin-3-one**.*

Applications in Drug Discovery and Development

The true value of **5-Methylmorpholin-3-one** is realized in its application as a versatile scaffold for building libraries of drug candidates. The morpholinone core provides a stable, hydrophilic

anchor, while the nitrogen and carbon atoms of the ring offer multiple points for chemical modification.

- **Scaffold for Library Synthesis:** The secondary amine within the ring can be functionalized (e.g., through alkylation or acylation) to introduce diverse side chains that can interact with biological targets.
- **Stereochemical Importance:** The chiral center at C-5 allows for the synthesis of enantiomerically pure compounds. This is critical in modern drug development, as different enantiomers of a drug often have vastly different potencies and safety profiles.^[3]
- **Analgesic and Opioid Research:** Modifications of the related N-methylmorphinan-6-one scaffold at the 5-position (with a methyl group) have been shown to produce potent opioid analgesics with improved side-effect profiles compared to morphine.^[2] This highlights the strategic importance of substitution at the C-5 position in related heterocyclic systems.



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Fig. 2: Logical relationship of **5-Methylmorpholin-3-one** as a scaffold in drug discovery.

Proposed Analytical Protocol: HPLC-UV Method

A robust and reliable analytical method is essential for quality control and reaction monitoring. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and appropriate choice for a compound like **5-Methylmorpholin-3-one**, which contains a chromophore (the amide carbonyl group).

Principle of the Method

This protocol is based on reverse-phase chromatography, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The choice of a Phenyl-Hexyl

column is strategic; it provides standard C18 hydrophobic retention while also offering alternative selectivity (pi-pi interactions) from the phenyl group, which can be beneficial for separating closely related analogues. UV detection is suitable due to the carbonyl group's absorbance.[8]

Step-by-Step Experimental Protocol

- Instrumentation and Materials:
 - HPLC system with a UV detector, autosampler, and column oven.
 - Reverse-phase column (e.g., Luna Phenyl-Hexyl, 5 μ m, 250 x 4.6 mm).[8]
 - HPLC-grade acetonitrile and water.
 - Potassium phosphate monobasic (for buffer preparation).
 - Phosphoric acid (for pH adjustment).
- Preparation of Solutions:
 - Mobile Phase A: 20 mM Potassium Phosphate Buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 μ m filter.
 - Mobile Phase B: Acetonitrile.
 - Standard Solution: Accurately weigh ~10 mg of **5-Methylmorpholin-3-one** reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to make a 100 μ g/mL stock solution. Prepare working standards by serial dilution.
 - Sample Solution: Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.
- Chromatographic Conditions:
 - Mobile Phase Gradient: Start with 95% A / 5% B, hold for 2 minutes. Ramp to 50% A / 50% B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5

minutes. (Note: This is a starting point; gradient must be optimized for specific sample matrices).

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.[\[8\]](#)
- Injection Volume: 10 µL.
- System Validation and Self-Validation:
 - Specificity: Inject a blank (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.
 - Linearity: Inject a series of at least five standard concentrations to generate a calibration curve. A linear fit with $R^2 > 0.995$ is required.
 - Precision and Accuracy: Analyze replicate preparations of a known concentration standard. The Relative Standard Deviation (RSD) should be <2% for precision, and the mean recovery should be within 98-102% for accuracy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Methylmorpholin-3-one** is not detailed in the provided search results, a conservative approach based on related morpholine and morpholinone compounds is mandatory for ensuring laboratory safety.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Hazard Identification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation/damage.[\[10\]](#) Vapors may be irritating to the respiratory tract.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[\[9\]](#)
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

- Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
[11]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames, as related compounds can be flammable.
[11] Use non-sparking tools and take precautionary measures against static discharge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

5-Methylmorpholin-3-one is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its defined structure, coupled with the strategic placement of the methyl group, provides a unique and valuable starting point for the synthesis of novel compounds with tailored biological activities. By understanding its chemical properties, synthetic routes, and analytical methodologies, and by adhering to strict safety protocols, researchers can effectively leverage this compound to advance their discovery programs. This guide serves as a foundational resource to support such endeavors, encouraging a scientifically rigorous and safety-conscious approach to its use.

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